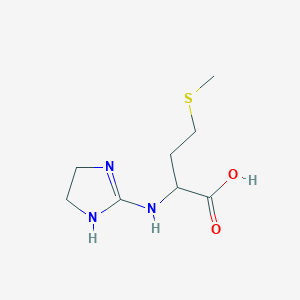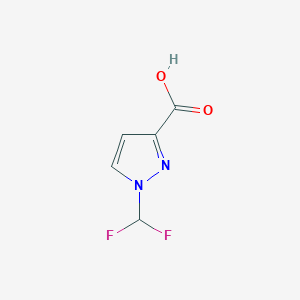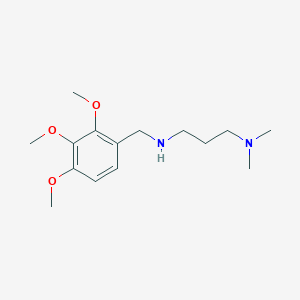
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole and pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involves the reaction with 2,3-diaminopyridine, yielding a good yield of 69% . Another approach to synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids is reported using 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride and haloform cleavage, resulting in high yields . These methods highlight the versatility and efficiency of current synthetic strategies for related compounds.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically determined using spectroscopic methods. For example, the structure of 3H-imidazo[4,5-b]pyridine derivatives was confirmed spectroscopically . The imidazo[1,5-a]pyridine skeleton has been used as a platform for generating stable N-heterocyclic carbenes, indicating the structural versatility of these compounds .
Chemical Reactions Analysis
Imidazole and pyridine derivatives undergo various chemical reactions. The reaction of malononitrile with 5-amino-4-(cyanoformimidoyl)imidazoles leads to different 3H-imidazo[4,5-b]pyridines depending on the presence or absence of DBU . Imidazo[1,5-a]pyridine carbenes have been used in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole and pyridine derivatives are influenced by their molecular structure. For instance, the optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . The electronic character of 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes was evaluated using rhodium complexes and selenium adducts, demonstrating strong π-accepting character10.
Relevant Case Studies
Several case studies highlight the biological activities of pyridine and imidazole derivatives. A series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized and showed moderate to good antibacterial, anti-inflammatory, and antioxidant activities . Additionally, multidimensional Co(II)-complexes derived from a pyridine-containing ligand were synthesized and characterized, with one showing antiferromagnetic coupling .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanistic Insights
The research around compounds structurally related to 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid primarily focuses on the synthesis and functionalization of imidazole and pyridine derivatives. For example, experimental and theoretical studies have been conducted on the functionalization reactions of related carboxylic acids and acid chlorides, demonstrating the formation of imidazo[4,5-b]pyridine derivatives under specific conditions. These studies provide valuable insights into the mechanisms of such reactions and the structural determinants for the formation of specific products (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial and Antituberculosis Activity
A significant area of application for compounds like this compound is in the development of antimicrobial and antituberculosis agents. Research has shown that substituted imidazo[1,2-a]pyridine-3-carboxamide derivatives possess moderate to good antituberculosis activity, highlighting the therapeutic potential of these compounds against Mycobacterium tuberculosis (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).
Photophysical Investigation for Biomedical Applications
The photophysical properties of imidazo[1,5-a]pyridine derivatives, structurally similar to this compound, have been studied for potential biomedical applications, such as fluorescent membrane probes. These compounds exhibit solvatochromic behavior and can successfully intercalate into lipid bilayers, making them suitable for studying membrane dynamics, hydration, and fluidity (Renno et al., 2022).
Development of Therapeutic Agents
The imidazo[1,2-a]pyridine scaffold, closely related to the structure of this compound, is recognized for its broad range of applications in medicinal chemistry. It has been explored for anticancer, antimycobacterial, antiviral, and antidiabetic activities, among others. This scaffold is part of various marketed preparations, demonstrating its significance in drug development (Deep et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Additionally, the compound could potentially be modified to create new compounds with improved properties or activity .
Análisis Bioquímico
Biochemical Properties
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of Rho-associated protein kinase (ROCK), an enzyme involved in regulating cell shape, motility, and proliferation . The interaction between this compound and ROCK is characterized by the compound binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to changes in cellular processes such as contraction, adhesion, and migration.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for example, this compound has been shown to inhibit cell migration and proliferation by targeting ROCK . This inhibition affects cell signaling pathways, leading to reduced phosphorylation of myosin light chain (MLC), which is crucial for cell motility. Additionally, this compound can influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of ROCK by binding to its active site . This binding prevents the phosphorylation of downstream targets such as MLC, leading to altered cellular functions. Additionally, the compound may interact with other biomolecules, such as GTPases, which play a role in cytoskeletal dynamics and cell signaling. These interactions can result in changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of ROCK activity . Over time, the compound’s effects on cellular processes such as migration and proliferation become more pronounced, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and tissue damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases, which can hydrolyze the compound into inactive metabolites . This metabolic inactivation is crucial for regulating the compound’s activity and preventing potential toxicity. Additionally, the compound may affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake and accumulation in target cells, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ROCK and other target proteins . Additionally, post-translational modifications such as phosphorylation may influence the compound’s localization and activity, directing it to specific cellular compartments or organelles.
Propiedades
IUPAC Name |
4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(14-6-1-3-11-4-2-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZSRBTWYFPLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=C(NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






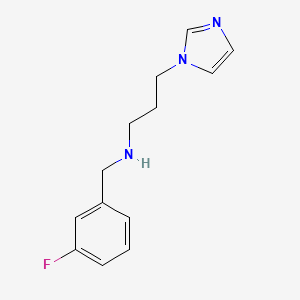
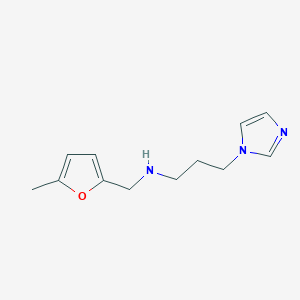
![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)



